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Compound of Interest

Compound Name: N-Salicyloyltryptamine

Cat. No.: B1247933

An In-depth Technical Guide on the Chemical Properties of N-Salicyloyltryptamine
Introduction

N-Salicyloyltryptamine (NST), also known by its IUPAC name 2-hydroxy-N-[2-(1H-indol-3-
yhethyl]benzamide, is a synthetic derivative of tryptamine.[1][2] It is structurally an amide
formed between salicylic acid and tryptamine. This compound has garnered significant interest
in the scientific community for its diverse biological activities, including anticonvulsant,
neuroprotective, and anti-inflammatory properties.[2][3][4][5] As a result, NST and its
derivatives are being actively investigated as multifunctional agents for treating complex
conditions such as neurodegenerative diseases and ischemic stroke.[6][7][8] This technical
guide provides a comprehensive overview of the chemical properties, synthesis, and
mechanisms of action of N-Salicyloyltryptamine, intended for researchers, scientists, and
professionals in drug development.

Chemical and Physical Properties

N-Salicyloyltryptamine is a solid compound at room temperature. Its core structure consists
of an indole ring from the tryptamine moiety linked via an amide bond to a salicylic acid moiety.
[2] The key physicochemical properties are summarized below.
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Property Value Source
IUPAC Name 2-hydroxy-N-[2-(1H-indol-3- 1]
yl)ethyllbenzamide
CAS Number 31384-98-2 [1]
Molecular Formula C17H16N202 [1]
Molecular Weight 280.32 g/mol [1]
Exact Mass 280.121177757 Da [1]
XLogP3 3.7 [1]

C1=CC=C2C(=C1)C(=CN2)CC
SMILES [1]
NC(=0)C3=CC=CC=C30

XBPYTDZHCNJRBY-
InChlKey [1]
UHFFFAOYSA-N

Synthesis of N-Salicyloyltryptamine

The synthesis of N-Salicyloyltryptamine involves the formation of an amide bond between
tryptamine and salicylic acid. While various methods exist for amide coupling, a sustainable
and efficient approach utilizes a coupling reagent like propylphosphonic anhydride (T3P) at
room temperature.[9][10] This method avoids high temperatures and harsh reagents often
associated with older protocols, such as converting the carboxylic acid to a more reactive acyl
chloride.[9]

Experimental Protocol: General Synthesis of N-Acyl
Tryptamines

The following protocol is a general procedure for the T3P-assisted synthesis of N-acyl
tryptamines, which can be directly applied to the synthesis of N-Salicyloyltryptamine using
salicylic acid as the carboxylic acid component.[9][10]

o Reagent Preparation: In an 8-mL vial, add tryptamine (1.2 equivalents), the desired
carboxylic acid (in this case, salicylic acid, 1.0 equivalent), and triethylamine (EtsN, 2.0
equivalents).
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Solvent and Coupling Agent: Add ethyl acetate (EtOAc) as the solvent, followed by the
dropwise addition of propylphosphonic anhydride (T3P, 50 wt% solution in EtOAc, 1.5
equivalents).[9][10]

Reaction: Stir the reaction mixture at room temperature. The reaction progress should be
monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous phase
with ethyl acetate (3x).

Purification: Combine the organic phases, dry over anhydrous sodium sulfate (NazSOa),
filter, and concentrate the solvent under reduced pressure.

Final Product: Purify the resulting crude product by flash column chromatography on silica
gel to yield the pure N-acyl tryptamine.[11]
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Synthesis Workflow for N-Salicyloyltryptamine
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Chromatography

N-Salicyloyltryptamine

A generalized workflow for the synthesis of N-Salicyloyltryptamine.

Spectroscopic Data and Analysis

Detailed spectroscopic data such as *H NMR, 3C NMR, IR, and Mass Spectra for N-

Salicyloyltryptamine are essential for its structural confirmation and purity assessment. While
specific spectra are not detailed in the provided search results, the following sections describe

the standard methodologies used to obtain this data.
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Experimental Protocol: Nuclear Magnetic Resonance
(NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified N-Salicyloyltryptamine in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm
NMR tube.

Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or
higher).

Expected Signals:

o H NMR: Expect signals corresponding to the aromatic protons on both the indole and
salicylate rings, the ethyl chain protons, the amide N-H proton, the indole N-H proton, and
the phenolic O-H proton.

o 13C NMR: Expect distinct signals for each of the 17 carbon atoms, including the amide
carbonyl carbon and the aromatic carbons.

Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm
the molecular structure.

Experimental Protocol: Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample using a method such as a KBr pellet (mixing a
small amount of sample with dry KBr and pressing into a thin disk) or as a thin film on a salt
plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm™1,

Expected Signals: Key vibrational bands would include N-H stretching (indole and amide), O-
H stretching (phenolic), C=0 stretching (amide), and C-H stretching (aromatic and aliphatic).

Analysis: Correlate the observed absorption bands with known functional group frequencies
to verify the structure.

Experimental Protocol: Mass Spectrometry (MS)
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o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

o Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate
ionization method, such as Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI).[12] Obtain a high-resolution mass spectrum (HRMS) to
determine the exact mass.

e Analysis: The primary analysis involves identifying the molecular ion peak [M+H]* or [M]* to
confirm the molecular weight.[13] For N-Salicyloyltryptamine (C17H16N202), the expected
exact mass of the protonated molecule is approximately 281.1285 Da. Further fragmentation
patterns can provide additional structural information.

Biological Activity and Mechanism of Action

N-Salicyloyltryptamine exhibits a range of biological effects, primarily acting as a
neuroprotective and anti-inflammatory agent. Its mechanisms of action are multifaceted,
involving the modulation of ion channels and key intracellular signaling pathways.

lon Channel Modulation

Studies have shown that N-Salicyloyltryptamine acts as an anticonvulsant by modulating
several voltage-gated ion channels in neuronal cells.[3][14] Its activity on Na*, Ca2*, and K+
channels contributes to the suppression of neuronal hyperexcitability, a hallmark of seizures.[3]
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lon Channel Target Concentration Effect Source
Voltage-gated K+ 59.2% inhibition of Ito

17 uM [14]
Channels current

73.1% inhibition of
17 uM [14]

IKD current
(ICs0) 34.6 uM for Ito current  [3][14]
L-type Ca?* Channels 17 uM 54.9% inhibition [31[14]
TTX-sensitive Na* o

170 uM 22.1% inhibition [31[14]
Channels
17 uM No significant effect [31[14]

Experimental Protocol: Electrophysiological Recordings

(Patch-Clamp)

The effects of N-Salicyloyltryptamine on ion channels are typically studied using the whole-

cell patch-clamp technique on cultured cells, such as GH3 pituitary tumor cells.[3][14]

e Cell Culture: Culture GH3 cells under standard conditions.

e Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare

micropipettes from borosilicate glass and fill them with an appropriate internal solution.

o Data Acquisition: Establish a whole-cell configuration on a selected cell. Apply voltage-clamp

protocols specific for the ion channel of interest (e.g., depolarizing steps to elicit Na*, Ca2*,

or K* currents).

o Drug Application: After recording stable baseline currents, perfuse the bath solution with N-

Salicyloyltryptamine at various concentrations.

e Analysis: Measure the peak current amplitude before and after drug application to determine

the percentage of inhibition. Calculate dose-response curves to determine ICso values.[14]
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N-Salicyloyltryptamine (NST) Action on lon Channels

N-Salicyloyltryptamine

nhibits

%age -Gated

lon Channe

(Na+ ChanneD (L -type Ca2+ ChanneD ' K+ Channel '

ontrols

controls ontrols

CeIIuIar

Effects

Reduced Na
Ianux

+ Reduced Caz2+ Reduced K
Influx Efﬂux

)

Decreased Neuronal
Hyperexcitability

(Anticonvulsant Effect)

Click to download full resolution via product page

Mechanism of anticonvulsant action via ion channel modulation.

Anti-Neuroinflammatory and Neuroprotective Pathways

Recent research has focused on NST derivatives as multifunctional agents targeting

neuroinflammation, a key process in neurodegenerative diseases like Alzheimer's and

Parkinson's, as well as ischemic stroke.[4][7][15] These compounds exert their effects by

modulating complex signaling pathways.

o STAT3 Pathway: One derivative of NST, compound 18, was shown to exert anti-

neuroinflammatory effects by inhibiting the activation of microglia.[16] The underlying
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mechanism involves the inhibition of the transcription, expression, and phosphorylation of
the Signal Transducer and Activator of Transcription 3 (STAT3), which in turn regulates the
expression of cyclooxygenase-2 (COX-2).[16]

NST Derivative Inhibition of STAT3 Pathway in Microglia
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Inhibition of the pro-inflammatory STAT3 pathway by an NST derivative.
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e Nrf2 Pathway: In models of ischemic stroke, certain NST derivatives provide neuroprotection
by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][15] Nrf2 is a
key transcription factor that regulates cellular defense against oxidative stress.[15] Activation
of Nrf2 leads to the expression of downstream antioxidant enzymes like heme oxygenase-1
(HO-1), protecting neurons from damage.[7][15]
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Neuroprotection via activation of the Nrf2 pathway by an NST derivative.
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NLRP3 Inflammasome Pathway: In models of Alzheimer's disease, an NST derivative known
as L7 was found to exert neuroprotective effects by interfering with AB-induced pyroptosis.[8]
This was achieved by targeting the NLRP3-caspase-1-GSDMD signaling axis, a key

pathway in inflammatory cell death.[8]

NST Derivative Inhibition of AB-induced Pyroptosis
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Neuroprotection via inhibition of the NLRP3 pyroptosis pathway.

Conclusion
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N-Salicyloyltryptamine is a synthetically accessible compound with a compelling profile of
biological activities. Its chemical structure, combining tryptamine and salicylic acid, gives rise to
its ability to modulate key physiological targets. The data clearly indicate its function as an ion
channel modulator, contributing to its anticonvulsant effects. Furthermore, extensive research
into its derivatives has revealed potent anti-neuroinflammatory and neuroprotective actions
through the modulation of critical signaling pathways like STAT3, Nrf2, and the NLRP3
inflammasome. This body of evidence underscores the potential of N-Salicyloyltryptamine
and its analogues as lead compounds for the development of novel therapeutics for a range of
neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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